

BAY 2476568: A Reversible EGFR Inhibitor Targeting the C797S Resistance Mutation

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Compound of Interest

Compound Name: BAY 2476568

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Introduction

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, such as the C797S mutation, poses a significant clinical challenge, particularly for third-generation irreversible TKIs like osimertinib. The C797S mutation alters the covalent binding site of these inhibitors, rendering them ineffective.^{[1][2]} **BAY 2476568** is a novel, reversible, and selective EGFR inhibitor that has demonstrated potent activity against various EGFR mutations, including those with the C797S resistance mutation.^{[3][4]} This technical guide provides an in-depth overview of the preclinical activity of **BAY 2476568**, focusing on its efficacy against the C797S mutation.

Mechanism of Action

Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR, **BAY 2476568** is a reversible inhibitor.^{[3][5]} This distinction is crucial for its activity against the C797S mutation. The substitution of cysteine with serine at position 797 prevents the formation of a covalent bond, leading to resistance to irreversible inhibitors.^[1] As a reversible inhibitor, **BAY 2476568**'s binding is not dependent on this cysteine residue, allowing it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.^[5]

Preclinical Activity of BAY 2476568

Preclinical studies have demonstrated the potent and selective activity of **BAY 2476568** against a range of EGFR mutations, including exon 20 insertions and classical activating mutations, while also retaining potency against C797S-mediated resistance.[\[3\]](#)[\[4\]](#)

In Vitro Activity

The in vitro inhibitory activity of **BAY 2476568** was evaluated in biochemical and cellular assays against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EGFR Mutation	Cell Line	IC50 (nM)
Exon 20 Insertions		
ex20ins ASV	Ba/F3	15.3 [4]
ex20ins SVD	Ba/F3	11.1 [4]
ex20ins NPH	Ba/F3	67.9 [4]
Classical & Resistance Mutations		
ex19del	Ba/F3	0.6 [4]
ex19del/C797S	Ba/F3	0.3 [4]
ex19del/T790M	Ba/F3	54.3 [4]
ex19del/T790M/C797S	Ba/F3	120 [4]
Wild-Type		
EGFRwt	Ba/F3	273 [4]

Table 1: In Vitro Inhibitory Activity of **BAY 2476568** against various EGFR mutations.

The data indicates that **BAY 2476568** is highly potent against exon 19 deletions, even in the presence of the C797S mutation, with an IC50 of 0.3 nM.[\[4\]](#) Importantly, the compound retains significant activity against the triple mutation ex19del/T790M/C797S with an IC50 of 120 nM.[\[4\]](#)

Furthermore, **BAY 2476568** demonstrates selectivity for mutant EGFR over wild-type (WT) EGFR, with an IC50 of 273 nM for EGFRwt in Ba/F3 cells, suggesting a favorable therapeutic window.^[3]^[4]

In Vivo Efficacy

The anti-tumor efficacy of **BAY 2476568** has been demonstrated in in vivo xenograft models.

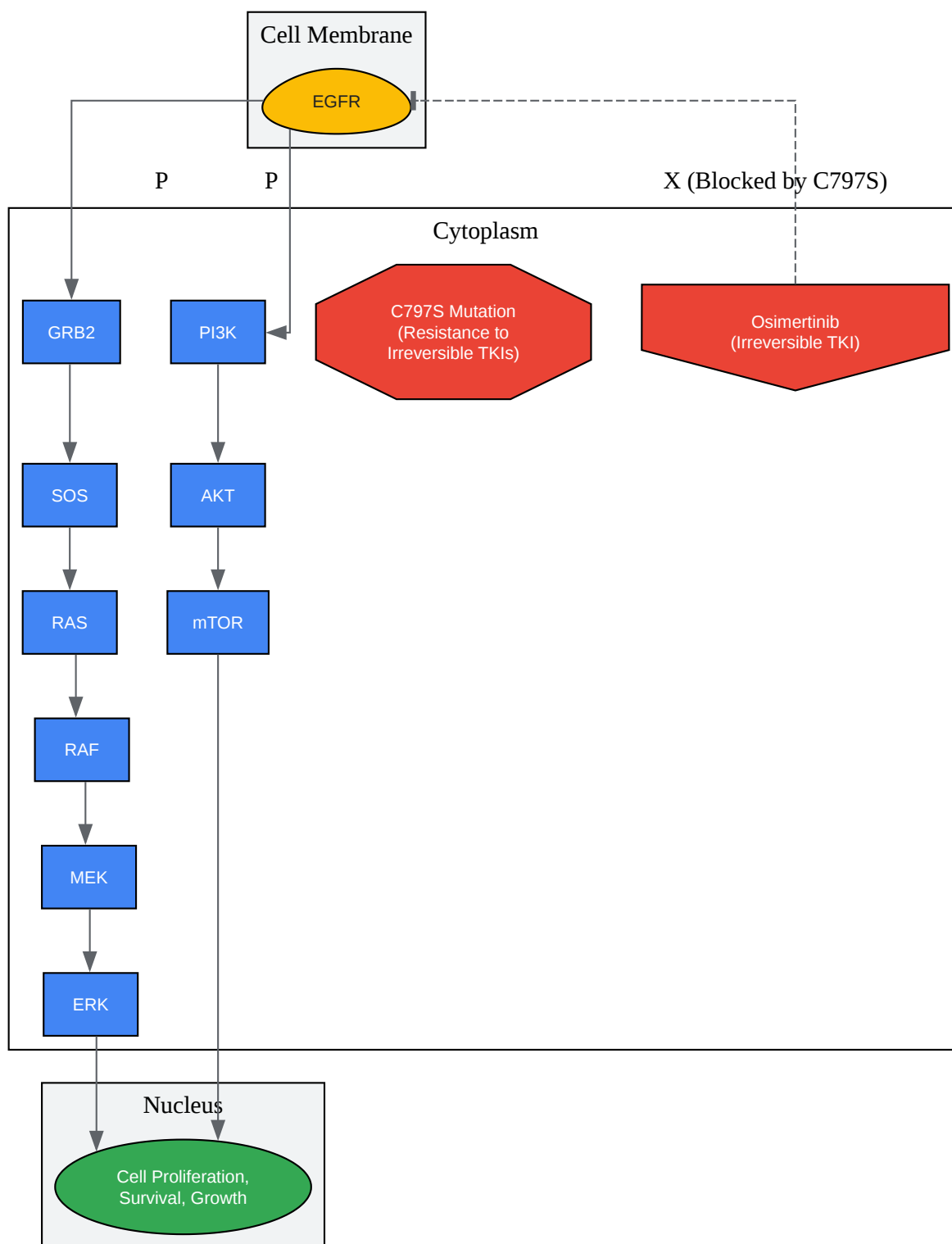
Model Type	EGFR Mutation	Treatment	Outcome
NSCLC Patient-Derived Xenograft	EGFRex20ins	100 mg/kg p.o. daily for 28 days	Strong tumor growth inhibition ^[4]
Cell Line-Derived Xenograft (PC9)	EGFR ex19del	Not specified	Antitumor efficacy ^[4]

Table 2: In Vivo Efficacy of **BAY 2476568** in Xenograft Models.

Treatment with **BAY 2476568** resulted in strong tumor growth inhibition in two non-small cell lung cancer (NSCLC) patient-derived xenograft models carrying EGFR exon 20 insertion mutations.^[4] The compound also showed antitumor efficacy in mice bearing PC9 lung cancer cells with EGFR exon 19 deletion mutations, and the treatment was well tolerated.^[4] These in vivo studies support the potential of **BAY 2476568** for treating NSCLC with various EGFR mutations.

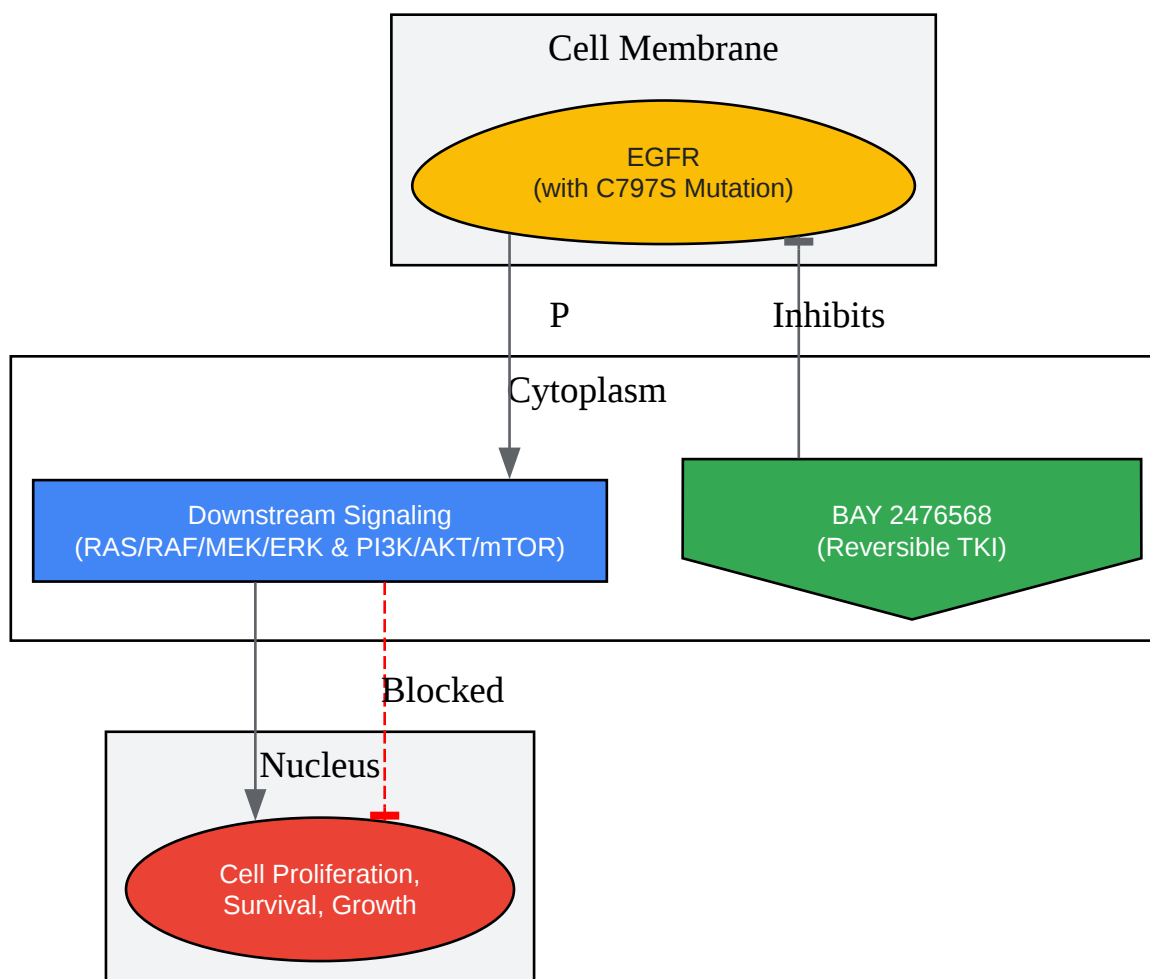
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.



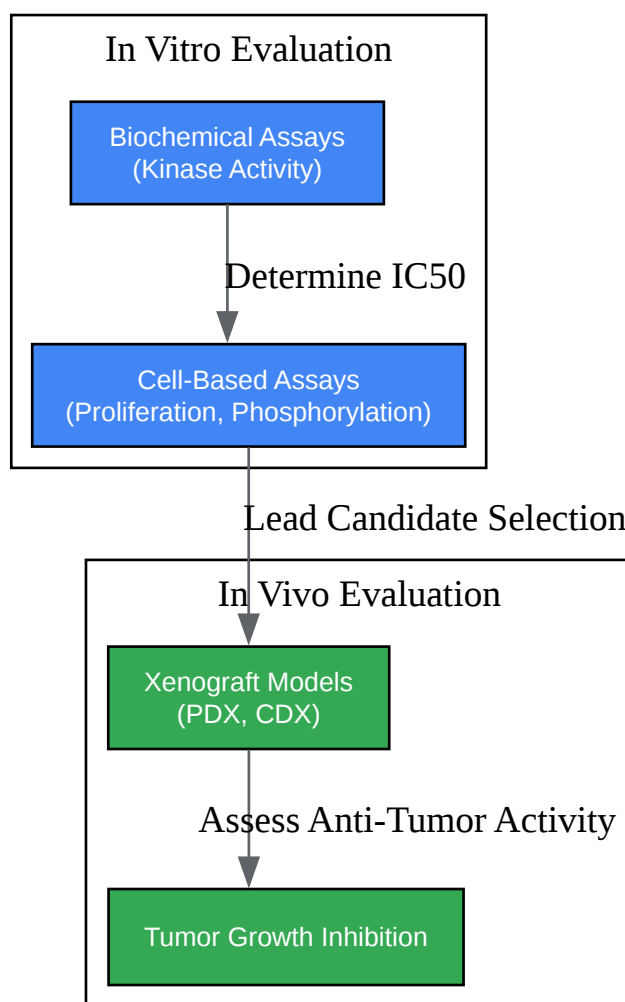
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Caption: EGFR signaling pathway with C797S mutation.



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Caption: Mechanism of action of **BAY 2476568**.



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Caption: Experimental workflow for **BAY 2476568** evaluation.

Experimental Protocols

The preclinical evaluation of **BAY 2476568** involved a series of standard in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Kinase and Cellular Assays

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BAY 2476568** against various EGFR mutants and wild-type EGFR.
- Cell Lines:

- Ba/F3 cells engineered to express various human EGFR mutations (ex20ins ASV, ex20ins SVD, ex20ins NPH, ex19del, ex19del/C797S, ex19del/T790M, ex19del/T790M/C797S) and wild-type EGFR.[4]
- SCCNC4EGFRex20insSVD cells for cytotoxicity and phosphorylation assays.[4]
- A431 and NCI-H2073 cells as EGFRwt expressing controls.[4]
- Methodology:
 - Biochemical Assay: A standard kinase assay was used to measure the direct inhibitory effect of **BAY 2476568** on the enzymatic activity of purified EGFR variants.[4]
 - Cell Proliferation/Viability Assay: Ba/F3 cells were seeded in 96-well plates and treated with serial dilutions of **BAY 2476568**. Cell viability was assessed after a 72-hour incubation period using a standard method like the MTT or CellTiter-Glo assay to determine the IC50 values.
 - Phosphorylation Assay: SCCNC4EGFRex20insSVD, A431, and NCI-H2073 cells were treated with **BAY 2476568**. Cell lysates were collected, and Western blotting was performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR to assess the inhibition of EGFR signaling.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **BAY 2476568** in vivo.
- Animal Models:
 - Mice bearing patient-derived xenografts (PDX) of NSCLC with EGFR exon 20 insertion mutations.[4]
 - Mice bearing subcutaneous tumors derived from PC9 human NSCLC cells (harboring EGFR ex19del).[4]
- Methodology:
 - Tumor cells or fragments were implanted subcutaneously into immunocompromised mice.

- Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.
- **BAY 2476568** was administered orally at a dose of 100 mg/kg daily for 28 days in the PDX models.[4]
- Tumor volume and body weight were measured regularly to assess efficacy and toxicity.
- At the end of the study, tumors were excised for further analysis, such as pharmacodynamic studies.

Conclusion

BAY 2476568 is a potent and selective reversible EGFR inhibitor with a promising preclinical profile. Its ability to effectively inhibit EGFR, particularly in the presence of the C797S resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The strong in vitro activity against various EGFR mutations, including the challenging triple mutation ex19del/T790M/C797S, and the significant tumor growth inhibition observed in in vivo models, highlight the potential of **BAY 2476568** as a valuable therapeutic agent for patients who have developed resistance to third-generation EGFR TKIs. Further clinical investigation of **BAY 2476568** is warranted to translate these promising preclinical findings into clinical benefits for patients with EGFR-mutated NSCLC.

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